molecular formula C25H25N3OS B11988217 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide

Cat. No.: B11988217
M. Wt: 415.6 g/mol
InChI Key: DTPYHMNZPRRKEO-UHFFFAOYSA-N
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Description

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, as well as a sulfanyl linkage to a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.

    Substitution Reactions: The tert-butyl, cyano, and phenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound under suitable conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfanyl-pyridine derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles like halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar pyridine structure with different substituents.

    tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate: Contains a cyano group and tert-butyl group but with an indole ring.

Uniqueness

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide is unique due to its specific combination of functional groups and the presence of a sulfanyl linkage, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H25N3OS

Molecular Weight

415.6 g/mol

IUPAC Name

2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-phenylpropanamide

InChI

InChI=1S/C25H25N3OS/c1-17(23(29)27-19-13-9-6-10-14-19)30-24-21(16-26)20(18-11-7-5-8-12-18)15-22(28-24)25(2,3)4/h5-15,17H,1-4H3,(H,27,29)

InChI Key

DTPYHMNZPRRKEO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N

Origin of Product

United States

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